molecular formula C13H20O2Si B3270162 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- CAS No. 522617-84-1

2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-

Cat. No. B3270162
CAS RN: 522617-84-1
M. Wt: 236.38 g/mol
InChI Key: FAXNWYPMARAYNF-UHFFFAOYSA-N
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Description

“2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-” is a chemical compound with the molecular formula C13H20O2Si . It is related to other compounds such as “4-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-2-butanone” and "Butanoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester" .


Chemical Reactions Analysis

The specific chemical reactions involving “2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-” are not detailed in the available resources. More research would be needed for a comprehensive analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-” include its boiling point, melting point, and density .

Mechanism of Action

The mechanism of action of “2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-” is not specified in the available resources. Further studies would be required to understand its interactions and effects .

Safety and Hazards

When handling “2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

4-(4-trimethylsilyloxyphenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2Si/c1-11(14)5-6-12-7-9-13(10-8-12)15-16(2,3)4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXNWYPMARAYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744068
Record name 4-{4-[(Trimethylsilyl)oxy]phenyl}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-

CAS RN

522617-84-1
Record name 4-{4-[(Trimethylsilyl)oxy]phenyl}butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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